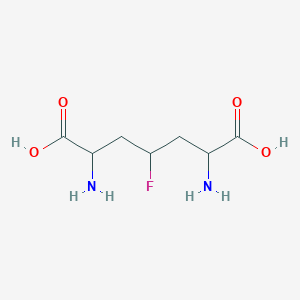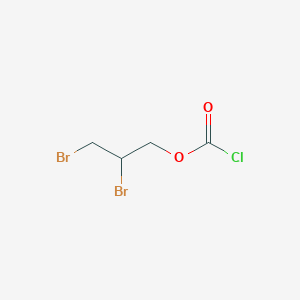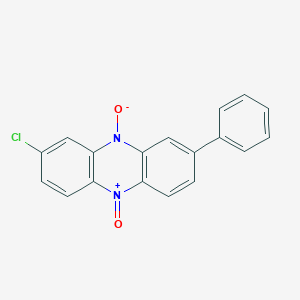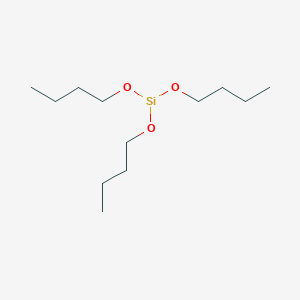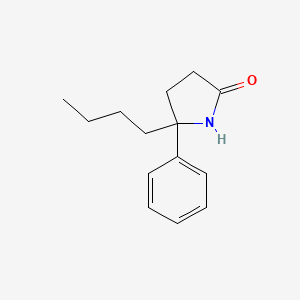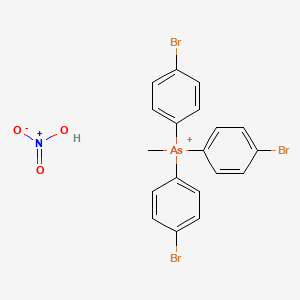![molecular formula C10H10BrNO4 B14725149 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid CAS No. 6951-41-3](/img/structure/B14725149.png)
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound with a complex structure that includes a bromine atom, a propanoyl group, an amino group, and a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the bromination of propionic acid to form 3-bromopropionic acid. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-[(3-oxopropanoyl)amino]-2-hydroxybenzoic acid.
Reduction: Formation of 4-[(3-propanoyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of 4-[(3-substituted propanoyl)amino]-2-hydroxybenzoic acid.
Applications De Recherche Scientifique
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Shares a similar structure but lacks the propanoyl and amino groups.
3-Bromopropionic acid: Contains the bromopropanoyl group but lacks the hydroxybenzoic acid moiety.
4-Amino-3-hydroxybenzoic acid: Contains the amino and hydroxybenzoic acid groups but lacks the bromopropanoyl group
Uniqueness
4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6951-41-3 |
|---|---|
Formule moléculaire |
C10H10BrNO4 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
4-(3-bromopropanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10BrNO4/c11-4-3-9(14)12-6-1-2-7(10(15)16)8(13)5-6/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16) |
Clé InChI |
BDBBPLOIQSRMKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCBr)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
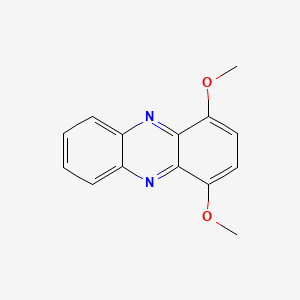
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

